

# molecular weight of 2-(5-bromo-1H-indol-3-yl)ethanol

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## Compound of Interest

Compound Name: 2-(5-bromo-1H-indol-3-yl)ethanol

Cat. No.: B1266171

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An In-depth Technical Guide on **2-(5-bromo-1H-indol-3-yl)ethanol**

## Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of **2-(5-bromo-1H-indol-3-yl)ethanol**. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related and well-studied analog, tryptophol (2-(1H-indol-3-yl)ethanol), as a predictive model for its biological activity. The guide also explores the known effects of ethanol on cellular signaling pathways to infer potential mechanisms of action. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to support further research and drug development efforts.

## Chemical Properties

**2-(5-bromo-1H-indol-3-yl)ethanol** is a derivative of indole, a common heterocyclic scaffold in many biologically active compounds. The presence of the bromine atom at the 5-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to its non-brominated counterpart, tryptophol.

Property	Value	Source
Molecular Formula	C10H10BrNO	<a href="#">[1]</a>
Molecular Weight	240.10 g/mol	<a href="#">[1]</a>
Alternate Molecular Weight	240 Da	<a href="#">[2]</a>
CAS Number	32774-29-1	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis

A general synthetic route to produce indole derivatives can be adapted for the synthesis of **2-(5-bromo-1H-indol-3-yl)ethanol**. One common method is the Fischer indole synthesis. A plausible synthetic approach is outlined below, based on a similar synthesis of a related compound.[\[3\]](#)

### Hypothetical Synthesis of **2-(5-bromo-1H-indol-3-yl)ethanol**:

A reaction could involve the condensation of 4-bromophenylhydrazine hydrochloride with a suitable aldehyde or ketone, followed by cyclization under acidic conditions. For the specific synthesis of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, 4-[1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl]butanal diethyl acetal was reacted with 4-bromophenylhydrazine hydrochloride in aqueous acetic acid.[\[3\]](#) This mixture was heated, and the resulting precipitate was purified by crystallization from ethanol.[\[3\]](#) A similar strategy could be adapted to yield the target compound.

## Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of **2-(5-bromo-1H-indol-3-yl)ethanol** are not readily available in the public domain. However, significant insights can be drawn from its structural analog, tryptophol, and from the known effects of ethanol on cellular signaling.

## Predicted Biological Activity based on Tryptophol

Tryptophol is a well-characterized indole compound with a range of biological effects.[\[4\]](#) Given the structural similarity, **2-(5-bromo-1H-indol-3-yl)ethanol** may exhibit comparable activities.

Biological Effect of Tryptophol	Description
Sleep Induction	Tryptophol is known to induce a sleep-like state in animal models. <a href="#">[5]</a> <a href="#">[6]</a>
Anti-inflammatory Properties	It has been shown to reduce the production of monocyte chemoattractant protein-1 (MCP-1) in adipocytes, suggesting anti-inflammatory potential. <a href="#">[4]</a>
Quorum Sensing	Tryptophol acts as a quorum-sensing molecule in the yeast <i>Saccharomyces cerevisiae</i> . <a href="#">[5]</a>
Genotoxicity	In vitro studies have indicated that tryptophol may have genotoxic effects. <a href="#">[5]</a>

## Potential Signaling Pathways based on Ethanol's Effects

The ethanol moiety of the molecule suggests potential interactions with signaling pathways known to be modulated by ethanol. Ethanol can impact a variety of intracellular signaling cascades, which are crucial for cellular processes like proliferation, differentiation, and apoptosis.[\[7\]](#)

- **Phospholipase C (PLC) Pathway:** Ethanol can activate the polyphosphoinositide-specific phospholipase C, leading to the generation of inositol-1,4,5-trisphosphate and diacylglycerol. This triggers the release of intracellular calcium and the activation of protein kinase C (PKC).[\[8\]](#)
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** Ethanol exposure has been shown to modulate the MAPK signaling cascade.[\[7\]](#) Acute exposure can lead to the activation of p42/44 MAPK (ERK1/2) in various cell types.[\[7\]](#)[\[9\]](#) Upstream events in this pathway that are also activated by ethanol include an increase in intracellular calcium, activation of the Na<sup>+</sup>/H<sup>+</sup> exchanger, and the formation of phosphoinositol metabolites.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

The following is a representative experimental protocol for assessing the effect of a compound on cell viability, which would be a crucial first step in characterizing the biological activity of **2**-

**(5-bromo-1H-indol-3-yl)ethanol.** This protocol is based on methods used to study the cytoprotective effects of other ethanol extracts.[11]

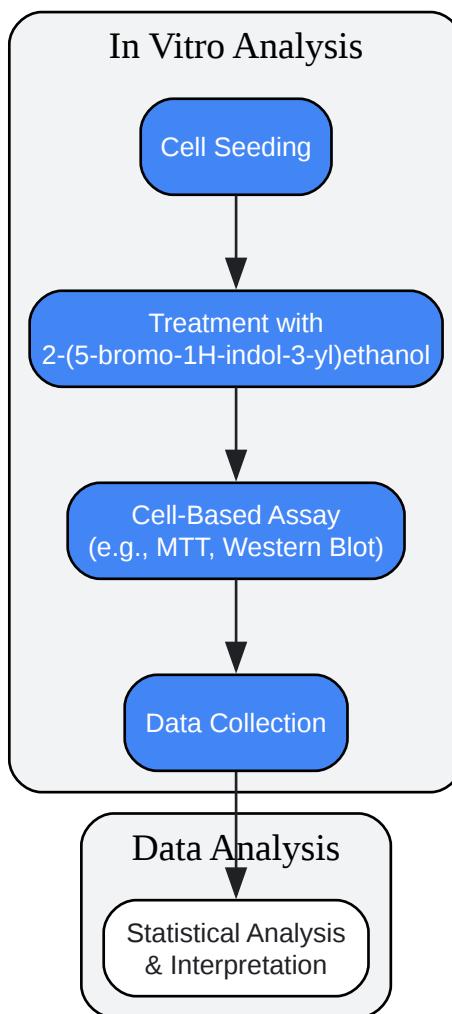
#### Protocol: MTT Assay for Cell Viability

- Cell Culture:
  - Seed human astrocytoma U373-MG cells in 96-well plates at a density of  $1 \times 10^4$  cells/well.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Compound Treatment:
  - Prepare a stock solution of **2-(5-bromo-1H-indol-3-yl)ethanol** in a suitable solvent (e.g., DMSO).
  - Dilute the stock solution to final concentrations ranging from 0.01 μM to 100 μM in the cell culture medium.
  - Replace the existing medium with the medium containing the test compound and incubate for 24 hours.
- Induction of Oxidative Stress (Optional):
  - To assess cytoprotective effects, after the 24-hour pretreatment, expose the cells to 1 mM hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) for 30 minutes.
- MTT Assay:
  - Remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  - Incubate for 4 hours at 37°C.
  - Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate cell viability as a percentage of the control (untreated) cells.
  - Plot the concentration-response curve to determine the IC50 value if applicable.

## Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be modulated by **2-(5-bromo-1H-indol-3-yl)ethanol** and a general experimental workflow.



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